3-(Benzylideneamino)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10+ |
InChI Key |
GPQDPPIXNLRXPD-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylideneamino Quinazolin 4 3h One
Precursor Synthesis and Derivatization Strategies
The construction of the target molecule is fundamentally dependent on the successful synthesis of its primary precursors. The general strategy involves the initial formation of a quinazolinone core bearing an amino group at the 3-position, which is then derivatized to the final Schiff base.
The synthesis of 3-(benzylideneamino)quinazolin-4(3H)-one typically proceeds via two key intermediates: a 2-substituted-4H-3,1-benzoxazin-4-one and the subsequent 3-amino-2-substituted-quinazolin-4(3H)-one.
The common route begins with anthranilic acid. nih.govnih.govnih.gov The first step is the acylation of anthranilic acid, often using agents like acetic anhydride (B1165640) or benzoyl chloride, which leads to a cyclization reaction to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.govnih.govijprajournal.comanjs.edu.iq For instance, the reaction between anthranilic acid and acetic anhydride, when refluxed, yields 2-methyl-4H-3,1-benzoxazin-4-one. nih.govnih.gov
The second key intermediate, 3-aminoquinazolin-4(3H)-one, is synthesized from the benzoxazinone (B8607429) precursor. This transformation is achieved by reacting the benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303). nih.govnih.govanjs.edu.iq The reaction involves a nucleophilic attack by the hydrazine on the carbonyl group of the benzoxazinone ring, leading to ring opening followed by an intramolecular cyclization and dehydration to form the stable 3-amino-substituted quinazolinone ring. nih.govuin-malang.ac.id
Table 1: Key Intermediates in the Synthesis Pathway
| Intermediate Name | Structure | Precursor(s) | Reagent(s) | Typical Role |
|---|---|---|---|---|
| 2-Methyl-4H-3,1-benzoxazin-4-one | Benzoxazinone Ring | Anthranilic acid | Acetic anhydride | Initial heterocyclic core for quinazolinone formation. nih.govnih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | Quinazolinone Ring | 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Direct precursor for Schiff base condensation. nih.govnih.govuin-malang.ac.id |
Efforts to optimize the synthesis of precursors have focused on improving reaction efficiency, increasing yields, and reducing reaction times. A significant advancement in this area is the application of microwave-assisted synthesis. uin-malang.ac.id
Conventional heating methods for the conversion of 2-(2-chlorophenyl)-4H-benzo[d] tandfonline.comresearchgate.netoxazin-4-one with hydrazine hydrate to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one require approximately 10 hours of reflux. uin-malang.ac.id In contrast, using microwave irradiation at 800 watts can complete the reaction in just 5 minutes. This drastic reduction in reaction time is accompanied by an improvement in product yield, increasing from 79% with conventional heating to 87% with microwave assistance. uin-malang.ac.id The use of continuous flow conditions has also been reported as a method for the rapid optimization of reaction conditions for synthesizing various azaarenes. chemrxiv.org
Table 2: Comparison of Synthetic Methods for Precursor Preparation
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating (Reflux) | ~10 hours | 79% | Standard laboratory setup. uin-malang.ac.id |
| Microwave Irradiation (800 W) | ~5 minutes | 87% | Reduced reaction time, improved yield, energy efficiency. uin-malang.ac.id |
Condensation and Cyclization Reactions
The final stage in the synthesis of this compound is the formation of the azomethine group (-CH=N-) through a condensation reaction. This step, along with the initial cyclization to form the quinazolinone ring, is governed by specific mechanistic pathways and can be enhanced by various catalytic approaches.
The final step is the formation of the Schiff base. This is a condensation reaction between the primary amino group of 3-aminoquinazolin-4(3H)-one and the carbonyl group of benzaldehyde (B42025). nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. mdpi.com This intermediate then undergoes dehydration, typically under acidic conditions, to yield the final stable imine or Schiff base, this compound. researchgate.netmdpi.com
Catalysis plays a crucial role in improving the efficiency of quinazolinone synthesis. Both acid and metal-based catalysts are commonly employed.
Acid Catalysis : Simple acid catalysts like glacial acetic acid are frequently used to facilitate the final condensation step to form the Schiff base. researchgate.netniscpr.res.in The acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and promoting the formation of the C=N double bond. mdpi.com Other Brønsted acids like p-toluenesulfonic acid are also used to catalyze the cyclization of 2-aminobenzamides with aldehydes. organic-chemistry.orgnih.gov
Metal Catalysis : A variety of metal catalysts have been developed for the synthesis of the quinazolinone ring system. These include copper-based catalysts, which can be used in environmentally benign solvents, and ruthenium-based systems for deaminative coupling reactions. organic-chemistry.orgacs.org Iron(III) chloride has been shown to effectively catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives. organic-chemistry.org More advanced systems include magnetic silica (B1680970) nanoparticles functionalized with acetic acid, which act as a heterogeneous catalyst. nih.gov
Table 3: Catalytic Approaches in Quinazolinone Synthesis
| Catalyst Type | Example Catalyst | Reaction Step | Reference |
|---|---|---|---|
| Brønsted Acid | Glacial Acetic Acid | Schiff base condensation | researchgate.netniscpr.res.in |
| Brønsted Acid | p-Toluenesulfonic acid | Cyclization of 2-aminobenzamides | organic-chemistry.org |
| Metal Catalyst | Copper(II) acetate | Cyclization/Coupling | organic-chemistry.org |
| Metal Catalyst | Iron(III) chloride | Cyclization from isatoic anhydride | organic-chemistry.org |
| Heterogeneous Catalyst | Acid-functionalized magnetic silica | Quinazolinone synthesis | nih.gov |
| Nanocatalyst | Magnetic modified graphene oxide-Cu | Three-component quinazoline (B50416) synthesis | nih.gov |
In line with the growing importance of sustainable chemical processes, several green chemistry principles have been applied to the synthesis of quinazolinone derivatives. researchgate.net These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.
Key green strategies include:
Microwave-Assisted Synthesis : As discussed, this technique significantly reduces reaction times and can improve yields, contributing to a more energy-efficient process. ijprajournal.comuin-malang.ac.idtandfonline.com
Solvent-Free Reactions : Performing reactions under solvent-free conditions minimizes the use and disposal of hazardous organic solvents. nih.gov For example, a three-component synthesis of quinazoline derivatives has been achieved under solvent-free conditions using a recyclable nanocatalyst. nih.gov
Use of Greener Solvents : When a solvent is necessary, greener alternatives are sought. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used in the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net Water is also used as a green solvent in some catalytic systems. nih.gov
Recyclable Catalysts : The development of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, which aligns with green chemistry principles of atom economy and waste reduction. nih.govnih.gov One magnetic nano-catalyst system was shown to be recyclable up to four times without a significant loss in efficiency. nih.gov
One-Pot Reactions : Synthesizing complex molecules in a one-pot, multi-component reaction sequence improves efficiency and reduces the waste generated from isolating intermediates. tandfonline.comresearchgate.netacs.org
Advanced Synthetic Techniques
Modern synthetic chemistry has embraced various advanced techniques to enhance efficiency, reduce environmental impact, and improve product yields. For the synthesis of quinazolinone derivatives, including the precursor to this compound, methods such as microwave-assisted synthesis, sonochemical synthesis, and flow chemistry are proving to be powerful tools.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurekaselect.comresearchgate.netresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture through microwave irradiation, which can significantly reduce reaction times from hours to mere minutes. eurekaselect.comuin-malang.ac.id
The synthesis of the key precursor, 3-amino-2-phenylquinazolin-4(3H)-one, has been successfully achieved using microwave irradiation. eurekaselect.comresearchgate.net In one approach, 2-benzamidobenzoyl chloride is reacted with hydrazine hydrate in dimethylformamide (DMF) under microwave irradiation at 800 W. eurekaselect.comresearchgate.net The reaction proceeds to completion in just 4 minutes at 135 °C, affording the desired 3-amino precursor in an 81% yield. eurekaselect.comresearchgate.net This stands in stark contrast to traditional reflux methods which can require up to 10 hours of heating. uin-malang.ac.id
Another study demonstrated the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, where microwave irradiation at 800 W for 5 minutes resulted in an 87% yield, compared to a 79% yield obtained after 10 hours of conventional reflux. uin-malang.ac.idbohrium.com The final step to obtain this compound involves a straightforward condensation of the 3-amino precursor with benzaldehyde. researchgate.net The significant efficiency gains in the synthesis of the quinazolinone core make microwave assistance a highly attractive methodology. researchgate.net
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional (Reflux) | 2-aminobenzohydrazide + 2-chlorobenzoyl chloride | Pyridine, Reflux | 10 hours | 79% | uin-malang.ac.id |
| Microwave | 2-aminobenzohydrazide + 2-chlorobenzoyl chloride | 800 W | 5 minutes | 87% | uin-malang.ac.id |
| Microwave | 2-benzamidobenzoyl chloride + Hydrazine | DMF, K₂CO₃, 800 W, 135 °C | 4 minutes | 81% | eurekaselect.comresearchgate.net |
Sonochemical synthesis, which utilizes the energy of ultrasound to induce chemical reactions, offers another efficient and green alternative to conventional methods. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov
This technique has been successfully applied to the synthesis of the quinazolinone scaffold. In a notable study, the synthesis of 4(3H)-quinazolines was achieved by reacting 2-aminobenzonitrile (B23959) with acyl chlorides under ultrasound irradiation. arkat-usa.org This method proved to be highly effective, producing excellent yields (87-98%) in 45 minutes at a mild temperature of 40 °C. arkat-usa.org The same study found that the ultrasound-based methodology performed better than a comparable microwave-assisted process in terms of yields for all examples tested. arkat-usa.org
In another application, 4-tosyl quinazolines were prepared via a copper-catalyzed cross-coupling reaction under ultrasonic conditions. The use of ultrasound reduced the reaction time to 30 minutes and increased the efficiency of product formation. nih.gov These findings highlight the potential of sonochemistry for the rapid and efficient synthesis of this compound and its derivatives under mild conditions, often surpassing other advanced techniques in effectiveness.
| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 4(3H)-Quinazolines | 2-Aminobenzonitrile + Acyl chlorides | Yb(OTf)₃, 40 °C, Ultrasonication | 45 minutes | 87-98% | arkat-usa.org |
| 4-Tosyl quinazolines | 2-Iodoaniline + TosMIC | CuI catalyst, THF, 60 W, Ultrasonication | 30 minutes | Good | nih.gov |
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction occurs, and the product is collected at the outlet. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility, safety, and scalability. nih.gov
While specific research detailing the synthesis of this compound using flow chemistry is not extensively documented, the application of this technology to its core structure is emerging. Research has demonstrated the facile synthesis of 4(3H)-quinazolinone derivatives using microfluidic flow reactions, confirming the feasibility of this approach for the quinazolinone scaffold. researchgate.net
The potential advantages of applying flow chemistry to the synthesis of this compound are significant. The precise control over reaction conditions could lead to higher purity and yields while minimizing byproduct formation. Furthermore, the inherent safety features of microreactors, which handle only small volumes of reactants at any given time, would be beneficial for managing potentially exothermic reactions. The scalability of flow processes also allows for a seamless transition from laboratory-scale synthesis to larger-scale production without extensive re-optimization. nih.gov The successful application of flow synthesis to related heterocyclic systems suggests it is a promising future direction for the manufacturing of this compound.
Chemical Reactivity and Derivatization of 3 Benzylideneamino Quinazolin 4 3h One
Reactions at the Imine Nitrogen
The exocyclic imine (C=N) bond is a key reactive site in 3-(Benzylideneamino)quinazolin-4(3H)-one, participating in several addition and transformation reactions.
Nucleophilic Additions and Substitutions
The carbon-nitrogen double bond of the benzylideneamino moiety is electrophilic in nature and is susceptible to attack by various nucleophiles. A significant reaction in this category is the cyclocondensation with α-mercaptoacetic acid (thioglycolic acid) to yield thiazolidinone derivatives.
This reaction proceeds via the nucleophilic addition of the thiol group across the imine bond. For instance, the reaction of 3-((2-chloroquinolin-3-yl)methyleneamino)-2-phenylquinazolin-4(3H)-one with mercaptoacetic acid in the presence of anhydrous zinc chloride results in the formation of a 2,3-disubstituted-4-thiazolidinone. nih.gov The initial addition of the sulfur nucleophile to the imine carbon is followed by an intramolecular cyclization via the elimination of a water molecule, forming the five-membered thiazolidinone ring. This transformation is a powerful method for creating complex heterocyclic systems containing both quinazolinone and thiazolidinone scaffolds. nih.gov
Another important class of reactions involving the imine group is cycloaddition. The C=N bond can act as a dipolarophile in [2+2] cycloaddition reactions. A notable example is the Staudinger synthesis, where the imine reacts with a ketene (B1206846) to form a β-lactam (azetidin-2-one). nih.govnih.gov Ketenes, which can be generated in situ from acyl chlorides and a tertiary amine, react with the Schiff base to produce a four-membered lactam ring. This reaction provides a direct route to quinazolinone-substituted β-lactams, which are of significant interest in medicinal chemistry. nih.govorganic-chemistry.org
Reductive and Oxidative Transformations
The imine bond can undergo both reduction and oxidation, although reduction is more commonly reported for this class of compounds.
Reductive Transformations: The C=N double bond can be readily reduced to a secondary amine linkage (C-N) using common reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. nih.govyoutube.com The reaction converts the 3-(benzylideneamino) group into a 3-(benzylamino) group, increasing the flexibility of the substituent at the N-3 position. Enzymatic imine reduction represents a green chemistry approach to achieve this transformation stereoselectively. nih.gov
Oxidative Transformations: While the quinazolinone ring itself is relatively stable to oxidation, specific oxidative reactions targeting the exocyclic imine of this compound are not extensively documented in the reviewed literature. researchgate.netresearchgate.net Oxidation of the molecule tends to occur at other positions, such as the benzylic C-H bonds if present, or can lead to the cleavage of the molecule under harsh conditions.
Reactivity of the Quinazolinone Core
The fused heterocyclic ring system of the quinazolinone core also participates in characteristic chemical reactions.
Electrophilic Aromatic Substitutions
The benzene (B151609) ring portion of the quinazolinone scaffold is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. The quinazolinone ring itself contains an amide group within the pyrimidine (B1678525) portion, which is an electron-withdrawing and deactivating group. This group directs incoming electrophiles primarily to the meta position relative to the amide linkage, which corresponds to positions 6 and 8 of the quinazolinone ring system. researchgate.netrsc.org
Nitration is a typical electrophilic aromatic substitution reaction. For 4(3H)-quinazolinones, nitration generally occurs at the 6-position. researchgate.net In the case of related 3-aminoquinoxalin-2(1H)-ones, nitration has been observed to occur regioselectively at position 8. rsc.org The precise outcome for this compound would depend on the reaction conditions, but substitution at positions 6 and/or 8 is expected. The directing effect is a result of the resonance stabilization of the sigma complex intermediate formed during the electrophilic attack. nih.govlibretexts.orglibretexts.org
| Reaction | Reagent | Typical Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Position 6 | researchgate.net |
| Halogenation | Cl₂/FeCl₃ | Position 6 and/or 8 | researchgate.net |
Nucleophilic Attacks on the Carbonyl Group
The carbonyl group at position 4 is part of a cyclic amide (lactam) system. Due to the delocalization of the nitrogen lone pair into the carbonyl group, this carbon is less electrophilic than a typical ketone carbonyl. Consequently, nucleophilic attack directly at the C-4 carbonyl is not a common reaction pathway and generally requires harsh conditions that can lead to ring-opening. nih.govnih.gov Most synthetic strategies focus on building the quinazolinone ring rather than modifying it through nucleophilic attack on the stable amide carbonyl. nih.gov
Synthesis of Novel Derivatives and Analogues
The reactivity of this compound makes it a valuable intermediate for the synthesis of a wide array of derivatives and analogues. The parent Schiff base is typically synthesized by the condensation of 3-aminoquinazolin-4(3H)-one with benzaldehyde (B42025) or a substituted benzaldehyde, often in a solvent like ethanol (B145695) with a catalytic amount of acid. nih.govresearchgate.net
Starting from this scaffold, several classes of novel compounds can be accessed.
Thiazolidinones: As discussed in section 3.1.1, reaction with thioglycolic acid provides 3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiazolidin-4-one derivatives. These products can be further functionalized, for example, by Knoevenagel condensation at the active methylene (B1212753) group of the thiazolidinone ring. nih.gov
β-Lactams: The Staudinger [2+2] cycloaddition with ketenes offers a direct route to 3-(2-oxoazetidin-1-yl)quinazolin-4(3H)-one derivatives, incorporating the pharmacologically important β-lactam ring. nih.govnih.gov
Formazans: While not a direct reaction of the imine, the related hydrazone precursors can be used to synthesize formazans. The Schiff base can be hydrolyzed back to the 3-aminoquinazolinone, which can then be converted to a hydrazone and subsequently reacted with a diazonium salt to yield highly colored formazan (B1609692) derivatives. nih.gov
| Starting Material | Reagent(s) | Product Class | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Thioglycolic Acid, ZnCl₂ | 4-Thiazolidinones | Cyclocondensation | nih.gov |
| This compound | Chloroacetyl chloride, Et₃N | β-Lactams (Azetidinones) | [2+2] Cycloaddition | nih.govnih.gov |
| 3-Aminoquinazolin-4(3H)-one | Benzaldehyde | Schiff Base (Imine) | Condensation | researchgate.net |
| 3-Aminoquinazolin-4(3H)-one Hydrazone | Diazonium Salts | Formazans | Coupling | nih.gov |
The diverse reactivity of this compound underscores its importance as a synthetic intermediate, enabling access to a rich variety of complex heterocyclic structures with potential applications in various fields of chemical science.
Structural Modification Strategies
The structural architecture of this compound offers multiple sites for chemical modification, including the quinazolinone ring, the exocyclic imine bond, and the appended benzylidene ring. Researchers have employed various strategies to synthesize a multitude of derivatives by targeting these reactive centers.
A primary and extensively utilized strategy involves the condensation of a 3-amino-quinazolin-4(3H)-one precursor with a variety of substituted aromatic aldehydes. This straightforward approach allows for the introduction of a wide range of functionalities onto the benzylidene ring, thereby modulating the steric and electronic properties of the final molecule. For instance, a series of 3-(substituted benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives has been synthesized by reacting 3-amino-2-(4-nitrophenyl)-(3H)-quinazolin-4-one with different aromatic aldehydes. nih.gov Similarly, 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones are prepared through the reaction of 3-amino-2-phenyl-3H-quinazoline-4-one with various carbonyl compounds. researchgate.net
Another key reactive site is the imine (C=N) bond of the benzylideneamino moiety. This bond is susceptible to cycloaddition reactions, leading to the formation of novel heterocyclic systems fused to the quinazolinone core. For example, Schiff bases derived from 3-aminoquinazolin-4-ones can react with chloroacetyl chloride to form 2-azetidinones. This involves the [2+2] cycloaddition of the imine with a ketene generated in situ from chloroacetyl chloride. This strategy has been used to synthesize 6-bromo-3-[3-chloro-4-(substituted-phenyl)-2-oxoazetidin-1-yl]-2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)-one derivatives from their corresponding Schiff base precursors. nih.gov
The quinazolinone ring itself, particularly at the C-2 position, can undergo further reactions. Radical cyclization represents a powerful method for forming new rings at this position. For instance, alkyl, aryl, heteroaryl, and acyl radicals can be cyclized onto the 2-position of a 3-substituted-3H-quinazolin-4-one. researchgate.net This type of reaction proceeds via an aromatic homolytic substitution mechanism, which has the advantage of retaining the aromaticity of the quinazolinone ring. researchgate.net
The versatility of these modification strategies is summarized in the following table, which showcases a variety of synthesized derivatives.
| Precursor | Reagent/Reaction Type | Resulting Derivative Class |
| 3-Amino-2-phenyl-quinazolin-4(3H)-one | Substituted Benzaldehydes | 3-(Substituted benzylideneamino)-2-phenyl-quinazolin-4(3H)-ones researchgate.net |
| 3-Amino-2-(4-nitrophenyl)-quinazolin-4(3H)-one | Substituted Benzaldehydes | 3-(Substituted benzylideneamino)-2-(4-nitrophenyl)-quinazolin-4(3H)-ones nih.gov |
| 3-(Benzylideneamino)-quinazolin-4(3H)-one derivative | Chloroacetyl Chloride | 2-Azetidinone derivatives nih.gov |
| 3-Substituted-3H-quinazolin-4-one | Radical Precursors | C-2 Cyclized Quinazolinones researchgate.net |
Combinatorial Chemistry Approaches
The demand for large and diverse collections of molecules for high-throughput screening has led to the application of combinatorial chemistry principles in the synthesis of quinazolinone derivatives. The this compound scaffold is well-suited for such approaches due to the accessibility of its precursors and the reliability of the imine formation reaction.
A notable example is the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives through a one-pot reaction of 2-aminobenzohydrazides with two equivalents of aldehydes or ketones. nih.gov This reaction, catalyzed by iodine in ionic liquids, allows for the generation of a library of compounds with diverse substitutions on the arylidene moiety. nih.gov By controlling the reaction conditions, such as temperature, it is possible to first isolate the intermediate hydrazone, which can then be reacted with a different set of aldehydes, further expanding the structural diversity of the resulting quinazolinone library. nih.gov
The general strategy for the combinatorial synthesis of these derivatives is outlined below:
| Step | Reactants | Conditions | Product |
| 1 | 2-Aminobenzohydrazide, Aldehyde/Ketone (1 eq.) | Controlled Temperature | Hydrazone Intermediate |
| 2 | Hydrazone Intermediate, Aromatic Aldehyde (1 eq.) | Iodine, Ionic Liquid | 3-Arylideneaminoquinazolin-4(1H)-one Derivative |
This approach highlights the efficiency of combinatorial methods in rapidly generating a multitude of structurally related compounds from a common set of building blocks, which is highly valuable for the discovery of new bioactive molecules.
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all protons and carbons in 3-(Benzylideneamino)quinazolin-4(3H)-one.
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. While specific data for the unsubstituted title compound is not widely published, data for the closely related analogue, 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one , offers a strong basis for analysis. nih.gov
The key signals in the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d₆, are expected in several distinct regions: nih.gov
Imine Proton (N=CH): A characteristic singlet appears significantly downfield, typically around δ 9.72 ppm. This deshielding is due to the electronegativity of the nitrogen atom and the anisotropic effect of the C=N double bond. nih.gov
Quinazolinone Ring Protons: The four protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) appear in the aromatic region, generally between δ 7.08 and δ 8.52 ppm. The H-5 proton is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around δ 8.50-8.52 ppm. nih.govrsc.org The remaining protons (H-6, H-7, H-8) exhibit complex splitting patterns (triplets or multiplets) based on their coupling with adjacent protons. nih.gov
Benzylidene Ring Protons: The five protons of the benzylidene group also resonate in the aromatic region, typically between δ 6.67 and δ 7.75 ppm, showing splitting patterns consistent with a monosubstituted benzene ring. nih.gov
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
| N=CH (Imine) | ~9.72 | Singlet (s) |
| Quinazolinone H-5 | ~8.51 | Doublet (d) |
| Quinazolinone H-8 | ~7.98 | Doublet (d) |
| Quinazolinone H-7 | ~7.74 | Multiplet (m) |
| Quinazolinone H-6 | ~7.10 | Multiplet (m) |
| Benzylidene Ar-H | ~6.67-7.75 | Multiplet (m) |
| Note: Data is based on the spectrum of the analogous compound 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one. nih.gov |
The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are anticipated for the carbonyl, imine, and aromatic carbons. While specific experimental data is scarce, expected chemical shift ranges can be inferred from general principles and data on similar quinazolinone structures. rsc.orgmdpi.comrsc.org
Carbonyl Carbon (C=O): The C-4 carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 160-164 ppm, which is characteristic for amide carbonyls within a heterocyclic system. mdpi.com
Imine Carbon (N=CH): The imine carbon signal is also found in the downfield region, often between δ 150-160 ppm. rdd.edu.iq
Quinazolinone Carbons: The C-2 carbon would be expected around δ 145-150 ppm. The quaternary carbon C-8a, located at the ring fusion, typically resonates around δ 147 ppm, while C-4a is found further upfield near δ 120 ppm. mdpi.com The remaining aromatic carbons of the quinazolinone ring appear between δ 126-135 ppm. rsc.orgmdpi.com
Benzylidene Ring Carbons: The carbons of the benzylidene phenyl ring are expected in the typical aromatic region of δ 125-135 ppm. organicchemistrydata.org
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| C-4 (C=O) | 160 - 164 |
| N=CH (Imine) | 150 - 160 |
| C-2 | 145 - 150 |
| C-8a | ~147 |
| C-5, C-6, C-7, C-8 | 126 - 135 |
| Benzylidene Ring Carbons | 125 - 135 |
| C-4a | ~120 |
| Note: Values are predictive and based on typical ranges for quinazolinone derivatives. rsc.orgmdpi.comrsc.orgorganicchemistrydata.org |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, COSY spectra would show cross-peaks between adjacent protons, confirming the spin systems within the quinazolinone and benzylidene aromatic rings. For example, a cross-peak between the H-5 and H-6 signals would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It is invaluable for definitively assigning carbon signals based on their known proton assignments. For instance, the imine proton signal at ~9.72 ppm would show a cross-peak to the imine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly crucial for connecting different fragments of the molecule. Key expected correlations for the title compound would include:
A cross-peak between the imine proton (N=CH) and the C-4 carbonyl carbon, confirming the connection of the benzylideneamino group to the quinazolinone core at the N-3 position.
Correlations from the H-5 proton to the C-4 carbonyl carbon and the C-4a quaternary carbon.
Correlations from the imine proton to the carbons of the benzylidene ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to specific molecular vibrations.
The IR spectrum of this compound and its derivatives is characterized by several strong absorption bands that are diagnostic for its key functional groups. nih.gov
C=O Stretching: A very strong and sharp absorption band corresponding to the C-4 carbonyl (amide) group is a prominent feature, typically observed in the region of 1670-1700 cm⁻¹. In the 2-methyl analogue, this band appears at 1676 cm⁻¹. nih.govderpharmachemica.com
C=N Stretching: The molecule contains two different C=N bonds: one in the quinazoline (B50416) ring (at C-2) and one in the imine linkage. These stretches give rise to strong or medium bands in the 1580-1630 cm⁻¹ region. For the 2-methyl analogue, bands at 1581 cm⁻¹ and 1602 cm⁻¹ are assigned to these modes. nih.gov
Aromatic C=C Stretching: Multiple bands of varying intensity between 1450 cm⁻¹ and 1610 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3020 | Medium |
| C=O Stretch (Amide) | ~1676 | Strong |
| Aromatic C=C Stretch | ~1602 | Medium |
| C=N Stretch (Imine/Quinazoline) | ~1581 | Medium |
| Note: Data is based on the spectrum of the analogous compound 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one. nih.gov |
Raman spectroscopy provides complementary information. The C=O and C=N stretching modes are also active in Raman spectra, and the symmetric vibrations of the aromatic rings often give rise to strong Raman signals.
While this compound lacks classical hydrogen bond donors like -OH or -NH₂, its structure allows for the formation of weaker, non-covalent interactions that can influence its solid-state packing. In the crystal structure of related derivatives, intermolecular C-H···O hydrogen bonds are observed. mdpi.com These interactions typically involve an aromatic C-H group acting as a weak donor and the highly electronegative oxygen of the C-4 carbonyl group acting as an acceptor.
Such interactions often lead to the formation of centrosymmetric dimers or extended chain-like structures in the crystal lattice. mdpi.com The presence of this hydrogen bonding can be subtly reflected in the IR spectrum. The C=O stretching frequency may be shifted to a lower wavenumber (red-shifted) and the band may appear broader compared to its frequency in a non-hydrogen-bonding environment. This is because the hydrogen bond slightly weakens the C=O double bond, requiring less energy to excite its stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The pattern of these fragments is unique to a specific compound and can be used to deduce its structure.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₅H₁₁N₃O, 249.27 g/mol ). The fragmentation of this molecule would likely proceed through several key pathways, primarily involving the cleavage of the bonds in the quinazolinone and benzylidene moieties.
A plausible fragmentation pattern, based on the known fragmentation of related quinazolinones and Schiff bases, would involve:
Cleavage of the N-N bond: This is often a facile fragmentation pathway in compounds containing a hydrazine-like linkage, which would lead to the formation of a benzylidene radical and a 3-aminoquinazolin-4(3H)-one cation radical, or vice versa.
Fragmentation of the quinazolinone ring: The quinazolinone core can undergo characteristic cleavages, such as the loss of CO (28 Da) or HCN (27 Da).
Fragmentation of the benzylidene group: The benzylidene portion can fragment to produce characteristic ions such as the phenyl cation (C₆H₅⁺, m/z 77) or the tropylium (B1234903) ion (C₇H₇⁺, m/z 91).
The relative abundance of these fragment ions provides a fingerprint for the molecule, allowing for its unambiguous identification.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific combination of atoms.
For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₁N₃O. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. For instance, studies on similar quinazolinone derivatives have successfully used HRMS to confirm their elemental composition. rsc.orgmdpi.com
| Technique | Application | Expected Outcome for this compound |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Observation of the molecular ion peak and characteristic fragment ions. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition. | Confirmation of the molecular formula C₁₅H₁₁N₃O through precise mass measurement. |
X-ray Crystallography
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
While a single-crystal structure for this compound itself is not publicly available, the crystal structure of a closely related analogue, 3-[4-(Dimethylamino)benzylideneamino]-2-methylquinazolin-4(3H)-one, has been reported. researchgate.net This analogue provides valuable insights into the likely solid-state structure of the target compound. The crystallographic data for this analogue is presented in the table below.
| Parameter | Value for 3-[4-(Dimethylamino)benzylideneamino]-2-methylquinazolin-4(3H)-one researchgate.net |
| Molecular Formula | C₁₈H₁₈N₄O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5175 (10) |
| b (Å) | 9.3631 (13) |
| c (Å) | 12.7886 (17) |
| α (°) | 98.198 (2) |
| β (°) | 112.517 (2) |
| γ (°) | Not Reported |
| Volume (ų) | 782.33 (18) |
| Z | 2 |
Based on this data, it is reasonable to expect that this compound would also crystallize in a common space group and exhibit similar packing characteristics. The quinazolinone ring system is expected to be largely planar.
The X-ray crystal structure allows for a detailed analysis of the molecule's conformation, including the measurement of torsion angles between different parts of the molecule. In the case of 3-[4-(Dimethylamino)benzylideneamino]-2-methylquinazolin-4(3H)-one, the quinazolinone ring and the benzylidene group are twisted with respect to each other. researchgate.net The torsion angle N3—N2—C8—C9 was found to be -7.9(2)°, and the O1—C7—N2—N3 torsion angle was 8.3(2)°. researchgate.net A significant twist is observed between the quinazolinone ring and the benzylidene group, with a dihedral angle of 54.0(4)°. researchgate.net
Computational and Theoretical Investigations of 3 Benzylideneamino Quinazolin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For complex organic molecules like 3-(Benzylideneamino)quinazolin-4(3H)-one, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular geometries, vibrational frequencies, and other key physicochemical parameters.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular method for computational studies of quinazolinone derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to optimize the ground-state geometry of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. A common functional used for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31+G*. nih.gov
In studies of similar quinazolinone Schiff bases, DFT calculations have been employed to determine optimized geometries and electronic properties. nih.gov For instance, in a series of related compounds, the ground-state geometries were optimized using the B3LYP/6–31G* level of theory. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of the atoms and the planarity of the different ring systems within the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for a Quinazolinone Schiff Base Moiety (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.23 | ||
| C=N (imine) | 1.29 | ||
| N-N | 1.38 | ||
| C-N (ring) | 1.39 | ||
| C-C (aromatic) | 1.40 | ||
| C-N-N | 117.5 | ||
| O=C-N | 120.5 | ||
| C-N=C | 118.0 | ||
| Ring-N-N=C | ~180 (trans) |
Note: This table presents typical values for the quinazolinone Schiff base core, derived from computational studies on analogous structures. The exact values for this compound would require a specific calculation.
Hartree-Fock (HF) Calculations
Hartree-Fock (HF) theory is another ab initio method used in quantum chemistry. While generally less accurate than DFT for many systems because it does not account for electron correlation in the same way, HF calculations are still valuable, particularly as a starting point for more advanced methods. HF has been used in comparative studies of molecular properties. For instance, calculations on similar heterocyclic systems have been performed at the HF/6-31+G** level. researchgate.net Comparing HF and DFT results can provide insights into the effects of electron correlation on the molecular properties of this compound.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods can provide a range of descriptors that help in predicting how and where a molecule will react.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. researchgate.net
For quinazolinone Schiff bases, the HOMO is typically distributed over the quinazolinone ring system and the benzylidene moiety, while the LUMO is often localized on the imine group and the adjacent aromatic rings. nih.gov This distribution is crucial for understanding the molecule's role in charge transfer interactions. The HOMO-LUMO gap can be calculated using DFT methods. schrodinger.com
Table 2: Representative FMO Data for a Quinazolinone Schiff Base (Calculated using DFT/B3LYP)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.10 |
| Energy Gap (ΔE) | 4.15 |
Note: This data is illustrative, based on values reported for similar quinazolinone Schiff bases. nih.gov
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen atom of the quinazolinone ring, making it a prime site for electrophilic attack and hydrogen bonding. The nitrogen atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive potential. researchgate.netnih.gov Such maps are instrumental in understanding intermolecular interactions, particularly in biological systems. chemrxiv.orgscispace.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer and delocalization effects. It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of core electrons, lone pairs, and bonds. southampton.ac.uk A key aspect of NBO analysis is the study of stabilization energies (E(2)) associated with donor-acceptor interactions. These energies quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one |
| 3-[(E)-benzylideneamino]-2-methylquinazolin-4(3H)-one |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While comprehensive MD simulation studies specifically focused on this compound are not extensively detailed in publicly available literature, the principles of this technique allow for a theoretical understanding of what such analyses would entail.
Conformational Analysis and Stability
A key application of MD simulations is the exploration of a molecule's conformational landscape. For this compound, which possesses several rotatable bonds, particularly around the benzylideneamino bridge, MD simulations would be instrumental in identifying the most stable, low-energy conformations.
The simulation would track the molecule's trajectory over time, allowing for the analysis of dihedral angles and potential energy surfaces. This analysis would reveal the energetically preferred spatial arrangements of the quinazolinone and benzylidene rings relative to each other. The stability of these conformers could be quantified by calculating the root-mean-square deviation (RMSD) from an initial structure, with lower, stable RMSD values over the simulation time indicating a structurally rigid conformation.
Table 1: Theoretical Data from a Postulated Conformational Analysis Study This table illustrates the type of data that would be generated from an MD simulation for conformational analysis.
| Parameter | Description | Potential Finding |
| Key Dihedral Angles | Rotation around the N-N and N=C bonds of the amino-imino bridge. | Identification of specific angles corresponding to the most stable conformers. |
| Potential Energy | The total energy of the molecule in different conformations. | A potential energy landscape map showing global and local energy minima. |
| RMSD | Root-Mean-Square Deviation from a reference structure over time. | A low and stable RMSD value would suggest the molecule does not undergo major spontaneous conformational changes. |
| Radius of Gyration | A measure of the molecule's compactness. | Consistent values would indicate a stable overall shape and size. |
Solvent Effects on Molecular Behavior
The biological activity of a compound is invariably influenced by its solvent environment, typically aqueous systems in the body. MD simulations incorporating explicit solvent molecules (like water) are used to predict how these interactions affect the compound's structure and behavior.
For this compound, simulations in a water box would reveal how water molecules arrange around the compound, particularly around polar groups like the carbonyl oxygen and the nitrogen atoms of the quinazoline (B50416) ring. The analysis would focus on the formation of hydrogen bonds between the compound and surrounding water molecules. The stability and dynamics of the compound in different solvents (e.g., water, DMSO) could be compared by calculating solvation free energies, providing insights into its solubility and how its conformation might change upon moving from a non-polar to a polar environment.
Table 2: Predicted Solvent Interaction Parameters from a Theoretical MD Simulation This table shows the kind of data that would be obtained from an MD simulation studying solvent effects.
| Parameter | Description | Potential Finding |
| Radial Distribution Function (RDF) | The probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Peaks in the RDF would indicate strong interactions (e.g., hydrogen bonding) between water and the quinazolinone's carbonyl group. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the solute and solvent. | Quantification of the stability of solute-solvent interactions. |
| Solvation Free Energy | The energy change associated with transferring the molecule from a vacuum to a solvent. | A negative value would indicate favorable solvation and predict solubility. |
Docking Studies and Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target, providing critical information on binding affinity and the nature of the binding interactions.
Protein-Ligand Binding Affinity Prediction
Docking studies have been employed to evaluate the potential of this compound as an inhibitor of specific protein targets. One such target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often implicated in cancer. In silico docking of the compound into the ATP-binding site of the EGFR tyrosine kinase domain has been performed to predict its binding affinity. The binding affinity is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger, more favorable interaction.
Table 3: Predicted Binding Affinity for this compound This table presents results from a molecular docking study against the EGFR Tyrosine Kinase domain.
| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) |
| EGFR Tyrosine Kinase | 1M17 | This compound | -7.9 |
Identification of Potential Binding Sites
Beyond predicting binding energy, docking studies are crucial for identifying the specific binding site on the protein and the key amino acid residues that stabilize the ligand's position. For this compound, docking into the active site of the EGFR tyrosine kinase domain (PDB: 1M17) revealed specific molecular interactions.
These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The analysis showed the compound fitting into the ATP-binding pocket, with the quinazolinone core acting as a scaffold. The benzylidene moiety often extends into a more hydrophobic region of the pocket. Identification of these specific interactions is fundamental for understanding the mechanism of inhibition and for guiding future efforts in structure-based drug design.
Table 4: Key Amino Acid Interactions for this compound at the EGFR Active Site This table details the specific interactions between the compound and the amino acid residues of the EGFR tyrosine kinase domain.
| Interacting Residue | Type of Interaction | Bond Distance (Å) |
| Met769 | Hydrogen Bond (with quinazolinone carbonyl oxygen) | 2.1 |
| Leu768 | Hydrophobic Interaction | - |
| Val702 | Hydrophobic Interaction | - |
| Ala719 | Hydrophobic Interaction | - |
| Leu820 | Hydrophobic Interaction | - |
Biological Activity and Mechanistic Insights in Vitro Studies Only
Antimicrobial Activity (In Vitro)
Derivatives of 3-(Benzylideneamino)quinazolin-4(3H)-one have been evaluated for their in vitro antimicrobial properties against a variety of pathogenic bacteria and fungi. nih.govnih.gov Studies indicate that the introduction of different substituents on the benzylidene ring can significantly influence the antimicrobial efficacy of the parent compound. frontiersin.org
Antibacterial Mechanisms
The in vitro antibacterial activity of this compound derivatives has been tested against both Gram-positive and Gram-negative bacteria. frontiersin.orgeco-vector.com Research has shown that these compounds can possess variable inhibitory effects on the growth of bacterial strains. nih.gov For instance, the parent compound 2-phenyl-3-amino quinazoline-4(3H)-one, a precursor to the benzylideneamino series, demonstrated moderate activity against both types of bacteria. frontiersin.org
The specific antibacterial mechanism for some quinazolin-4(3H)-one derivatives has been linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.com In one study, a series of related quinazolin-4(3H)-one hydrazones were investigated for their ability to target this enzyme. mdpi.com Another study focused on derivatives of 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one, which emerged as a highly active antibacterial agent against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 1.95 μg/mL. nih.gov
| Compound Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | nih.gov |
Antifungal Mechanisms
The antifungal potential of this compound derivatives has been explored in vitro against several fungal species. nih.gov Generally, these compounds have been reported to possess moderate to poor antifungal activity compared to their antibacterial effects. nih.gov However, specific structural modifications can enhance their efficacy.
For example, 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one was identified as a potent antifungal agent, exhibiting an MIC value of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov Other studies have screened derivatives against fungal phytopathogens, where certain compounds displayed good antifungal activity against Fusarium oxysporum and Verticillium dahliae. researchgate.net The screening of various synthesized quinazolin-4(3H)-one derivatives has consistently included C. albicans as a target organism. mdpi.com
| Compound Derivative | Fungal Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 | nih.gov |
| Aspergillus niger | 3.90 | ||
| Rhizopus nigricans | 3.90 |
Anticancer Activity (In Vitro)
Quinazoline-based compounds are recognized as an attractive scaffold for the design of anticancer drugs, with many derivatives demonstrating significant antiproliferative and cytotoxic effects in vitro. nih.govresearchgate.net
Cytotoxicity Mechanisms on Cancer Cell Lines
Derivatives of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one have demonstrated cytotoxic activity across a panel of human cancer cell lines. nih.gov In one study, derivatives with specific substitutions on the arylideneamino group were tested against six cancer cell lines, showing pronounced effects in B16F10 (melanoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cells. nih.gov Other research has documented the cytotoxic effects of different quinazolinone derivatives against cell lines including HeLa (cervix carcinoma), HepG2 (liver carcinoma), A2780 (ovarian carcinoma), and various leukemia cells. researchgate.netnih.govnih.govnih.gov The potency of these compounds, often measured by their IC50 values, varies based on the specific chemical structure and the cancer cell line being tested. nih.govresearchgate.net For instance, certain novel quinazolin-4(3H)-one derivatives showed significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7, and HepG-2 cell lines. researchgate.netvnu.edu.vn
| Compound Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| P(3a) (NO₂ substituent) & P(3d) (OH and OCH₃ substituents) | B16F10 (Melanoma) | High Cytotoxicity | nih.gov |
| HCT116 (Colon Carcinoma) | High Cytotoxicity | ||
| MCF-7 (Breast Adenocarcinoma) | High Cytotoxicity | ||
| Compound 13e | SKLU-1 (Lung Cancer) | IC50: 9.48 µg/mL | researchgate.net |
| Compound 13e | MCF-7 (Breast Cancer) | IC50: 20.39 µg/mL | |
| Compound 13e | HepG-2 (Liver Cancer) | IC50: 18.04 µg/mL |
Apoptosis Induction Pathways
A primary mechanism for the anticancer action of this compound derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov In vitro studies have revealed that these compounds can trigger characteristic apoptotic events in cancer cells, such as cell shrinkage, condensation of the nucleus, and fragmentation of DNA. nih.gov
The molecular pathways involved in apoptosis induction have been partially elucidated. Treatment of B16F10 melanoma cells with active derivatives led to a loss of mitochondrial membrane potential and an increased level of cytochrome c in the cytosol. nih.gov This suggests the activation of the intrinsic apoptotic pathway. dovepress.com Further evidence includes the modulation of key regulatory proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the alteration of levels of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP). nih.gov In other related quinazoline (B50416) derivatives, apoptosis has been linked to the inhibition of the JAK2-STAT3 signaling pathway and the induction of the tumor suppressor gene p53. dovepress.com The generation of reactive oxygen species (ROS) has also been identified as a critical upstream event that can trigger apoptosis. dovepress.comnih.gov
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound derivatives can exert their antiproliferative effects by causing cell cycle arrest, which prevents cancer cells from dividing. nih.govnih.gov Studies have shown that treatment with these compounds can halt the cell cycle at specific phases. For example, derivatives P(3a) and P(3d) were found to induce cell cycle arrest at the G1 phase in B16F10 cells. nih.gov Similarly, other quinazoline-sulfonamide hybrids have been reported to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov
Conversely, some quinazoline derivatives can induce arrest at the G2/M phase. nih.gov The mechanism often involves the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS was shown to reverse the cell cycle arrest induced by the compound. nih.gov The ability to disrupt the normal progression of the cell cycle is a key feature of many anticancer agents, and these in vitro findings highlight a significant mechanism of action for this class of compounds. biorxiv.org
Enzyme Inhibition Studies (In Vitro)
The this compound scaffold and its derivatives have been the subject of numerous in vitro studies to evaluate their potential as enzyme inhibitors. These investigations have revealed inhibitory activity against several key enzyme families, most notably kinases and various metabolic enzymes.
Kinase Inhibition
Derivatives of quinazolin-4(3H)-one are recognized for their potential as kinase inhibitors, a class of enzymes crucial for cellular signaling pathways. mdpi.com In vitro assays have demonstrated that specific analogs exhibit potent inhibitory effects against multiple tyrosine kinases. nih.govnih.gov
One area of significant focus has been the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a role in cell proliferation. mdpi.com Certain quinazolin-4(3H)-one derivatives have been shown to effectively inhibit EGFR. nih.govnih.gov For instance, molecular docking analyses suggest that some derivatives can act as ATP competitive type-I inhibitors against the EGFR kinase. nih.gov
In addition to EGFR, these compounds have been evaluated against other important kinases. A series of quinazolin-4(3H)-one esters and hydrazides demonstrated notable inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.govnih.gov Specifically, compounds designated as 2i and 3i in one study showed strong inhibition of CDK2, with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which are comparable to the known inhibitor imatinib. nih.gov The mechanism of inhibition can vary; for example, compounds 2i and 3i were found to be ATP non-competitive type-II inhibitors against CDK2, while for HER2, 2i acted as a non-competitive type-II inhibitor and 3i as a competitive type-I inhibitor. nih.govnih.gov
Furthermore, other derivatives of quinazolin-4(3H)-one have been developed as inhibitors of Aurora Kinase A, a target in cancer therapy. mdpi.com A derivative, BIQO-19, was shown to suppress the expression of activated Aurora Kinase A in non-small cell lung cancer cells. mdpi.com
Table 1: In Vitro Kinase Inhibition by Quinazolin-4(3H)-one Derivatives
| Compound Series | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one Hydrazide (3i) | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| Quinazolin-4(3H)-one Ester (2i) | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| Quinazolin-4(3H)-one Hybrids (Compound 1) | VEGFR2 | - | Sorafenib | - |
| Quinazolin-4(3H)-one Hybrids (Compound 1) | EGFR | - | - | - |
Data sourced from a study on quinazolin-4(3H)-one based tyrosine kinase inhibitors. nih.gov The study on compound 1 reported strong docking scores against VEGFR2 and EGFR but did not provide specific IC50 values in the abstract. nih.gov
Other Enzyme Targets
Beyond kinases, this compound derivatives have been investigated for their inhibitory effects on other enzyme classes.
A series of 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives demonstrated notable inhibitory activity against phospholipase A2 (PLA2) and proteases. nih.govtandfonline.comtandfonline.com The study found that these compounds showed preferential inhibition towards the hG-IIA type of PLA2. nih.govtandfonline.com Specifically, compounds labeled 11, 12, 13, and 14 in the study displayed excellent inhibitory activity against phospholipase A2, which was also accompanied by a protease inhibitory profile. nih.govtandfonline.comtandfonline.com
In another study, imines bearing the quinazolin-4(3H)-one core were synthesized and evaluated against several metabolic enzymes. bezmialem.edu.tr These compounds showed potent inhibition of human Carbonic Anhydrase isoforms I and II (hCA I and hCA II), with Kᵢ values in the nanomolar range (38.55±4.08 to 159.05±10.68 nM for hCA I, and 41.04±6.73 to 177.12±8.06 nM for hCA II). bezmialem.edu.tr The same series was tested against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and α-Glycosidase, showing inhibitory strength. bezmialem.edu.tr For α-glycosidase, some compounds exhibited Kᵢ values in the low nanomolar range, with the most effective having a Kᵢ of 0.34±0.04 µM. bezmialem.edu.tr
Additionally, certain 2-phenyl-3-substituted quinazolin-4(3H)-ones have been evaluated as potential inhibitors of Dihydrofolate reductase (DHFR), an enzyme target for antimicrobial agents. jpionline.org
Table 2: In Vitro Inhibition of Other Enzymes by Quinazolin-4(3H)-one Derivatives
| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) Range (nM) | Reference Compound | Kᵢ of Reference (nM) |
|---|---|---|---|---|
| Quinazolin-4(3H)-one Imines | hCA I | 38.55 - 159.05 | Acetazolamide (AZA) | 125.15 |
| Quinazolin-4(3H)-one Imines | hCA II | 41.04 - 177.12 | Acetazolamide (AZA) | 148.75 |
| Quinazolin-4(3H)-one Imines | α-Glycosidase | 340 - 570 | - | - |
Data sourced from a study on quinazolin-4(3H)-one derivatives as multitarget metabolic enzyme inhibitors. bezmialem.edu.tr Kᵢ values for α-Glycosidase were reported in µM and have been converted to nM for consistency.
Mechanism of Action and Structure-Activity Relationship (SAR) Studies (In Vitro)
Understanding the mechanism of action and the relationship between the chemical structure and biological activity is fundamental for the rational design of more potent and selective derivatives.
Identification of Pharmacophores
The quinazolin-4(3H)-one core is a well-established and stable heterocyclic pharmacophore, recognized for its broad range of biological activities. mdpi.comnih.gov The versatility of this scaffold allows for substitutions at various positions, which significantly influences its biological profile. researchgate.net
Structure-activity relationship (SAR) studies have identified several key structural features:
Substitution at Position 3: The N-3 position of the quinazolinone ring is a critical site for modification. The introduction of a benzylideneamino [-N=CH-Ph] moiety is a common strategy. The nature and position of substituents on the benzylidene ring play a crucial role in modulating activity. nih.gov For instance, in a series of antimicrobial quinazolin-4(3H)-one motifs, the nature and position of attachment of substituents to this aryl nucleus were found to be important for activity. nih.gov
Substitution at Position 2: The substituent at the C-2 position is also essential for activity. The presence of methyl, phenyl, or various substituted amine groups at this position has been shown to be important for antimicrobial properties. nih.gov
Substitution on the Quinazolinone Benzene (B151609) Ring: Halogen atoms, such as iodo or bromo, at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. nih.gov
Combined Pharmacophores: A rational design approach involves combining the quinazolin-4-one moiety with other known pharmacophores to create hybrid molecules with potentially enhanced or dual-target activity. mdpi.com For example, linking the quinazolin-4-one core to a 3-cyanopyridin-2-one moiety was explored to develop dual EGFR/BRAFV600E inhibitors. mdpi.com Similarly, creating hybrids with morpholine (B109124) has been investigated for anti-cancer activity. nih.gov
In essence, the core pharmacophore can be described as the quinazolin-4(3H)-one nucleus, with the benzylideneamino group at position 3 being a key modulator of activity, and further functionalization at position 2 and on the fused benzene ring allowing for the fine-tuning of biological effects. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
To quantitatively understand the link between the chemical structure of quinazolin-4(3H)-one derivatives and their biological activity, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed. These computational models help in predicting the activity of novel compounds and guide the design of more potent agents. nih.govrsc.org
One study focused on developing robust 3D-QSAR models for a series of quinazoline-4(3H)-one analogs as EGFR inhibitors for breast cancer. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), they established models with good internal and external validation statistics (CoMFA: R² = 0.855, Q² = 0.570; CoMSIA: R² = 0.895, Q² = 0.599). nih.gov These models were then used to design five new compounds with predicted enhanced activity. nih.gov
Another 3D-QSAR study was conducted on quinazolinone derivatives containing hydrazone structures to investigate their antitumor activities against human lung and prostate cancer cell lines. rsc.org A predictive CoMFA model was successfully constructed, which helped in discussing the relationship between the compound structures and their biological activities and identified a lead compound for further development. rsc.org These modeling studies confirm that the physicochemical properties and spatial arrangement of substituents on the quinazolin-4(3H)-one scaffold are critical determinants of their inhibitory potency.
Applications in Materials Science and Engineering
Optical and Photophysical Properties
Quinazolinone derivatives are recognized for their favorable photophysical characteristics, including strong luminescence, significant Stokes shifts, and good photostability. nih.govresearchgate.net These properties are often tunable by altering substituents on the quinazolinone ring or the benzylidene moiety, influencing the intramolecular charge transfer (ICT) characteristics and emission wavelengths. nih.govrsc.org
The fluorescence of 3-(Benzylideneamino)quinazolin-4(3H)-one and its derivatives is a key area of research. These compounds often exhibit solvent-dependent fluorescence, a phenomenon known as solvatochromism. nih.gov The core structure's ability to undergo excited-state intramolecular proton transfer (ESIPT) in certain derivatives, like 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ), can lead to large Stokes shifts and dual emission, which is advantageous for avoiding self-absorption in fluorescence applications. researchgate.net Some quinazolinone derivatives are also known to exhibit aggregation-induced emission (AIE), where they become highly fluorescent in an aggregated or solid state, a useful property for solid-state lighting and sensing applications. nih.govmdpi.com The introduction of various donor and acceptor groups allows for the tuning of emission colors across the visible spectrum, from blue to orange-red. rsc.org
Table 1: Photophysical Properties of Selected Quinazolinone Derivatives
| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Medium | Reference |
| 4-amino-1H-benzo[g]quinazoline-2-one | 250, 300, 320, 370 | 456 | - | 0.62 | Aqueous (pH 7.1) | nih.gov |
| 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) | - | 497, 511 | - | - | Solid State (Polymorphs) | researchgate.net |
| 2-Aryl-4-amino-quinazoline | - | 414 - 597 | up to 161 | > 0.80 | Cyclohexane | rsc.org |
| 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ) | - | ~500 | - | - | - | nih.gov |
The Schiff base linkage (-N=CH-) and the quinazolinone nitrogen and oxygen atoms provide excellent coordination sites for metal ions, making these compounds effective chemosensors. rsc.org The interaction with an analyte, such as a metal ion or a small molecule, can induce a significant change in the compound's photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response or a colorimetric shift. nih.govresearchgate.net
For instance, quinazolinone-based Schiff bases have been successfully designed for the highly selective and sensitive detection of various metal ions. Derivatives have shown a fluorometric "turn-on" response for Zn²⁺ with a detection limit as low as 1.7 nM. nih.gov Other variations have been developed for the selective detection of Fe³⁺, with detection limits in the microgram per milliliter range. tandfonline.com The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Beyond metal ions, these platforms are being adapted for biosensing. A notable example is a "turn-on" fluorescent probe for carbon monoxide (CO), where the reduction of a nitro group on the quinazolinone derivative by CO results in a highly fluorescent amino-substituted product. nih.govmdpi.com This demonstrates the potential for designing probes for gaseous signaling molecules and other biologically relevant analytes. nih.gov The ability to use these sensors in aqueous media and even on solid supports like test paper enhances their practical applicability. nih.govnih.gov
Table 2: Performance of Quinazolinone-Based Chemosensors
| Sensor (Derivative) | Analyte | Response Type | Detection Limit | Medium | Reference |
| (E)-2-benzamido-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide | Zn²⁺ | Fluorescent "Turn-on" | 1.7 nM | Methanol–Tris–HCl buffer | nih.gov |
| (E)-2-benzamido-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide | Ni²⁺ | Colorimetric | 7.9 nM | Methanol–Tris–HCl buffer | nih.gov |
| 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Fe³⁺ | Fluorescence Quenching | 0.0366 µg/mL | Aqueous | tandfonline.com |
| 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | CO | Fluorescent "Turn-on" | 0.73 µM (20 ppb) | Solution & Test Paper | mdpi.com |
| Simple Schiff base (BDNOL) | Al³⁺ | Fluorescent "Turn-on" | 8.30 x 10⁻⁸ M | - | rsc.org |
| Simple Schiff base (BDNOL) | Zn²⁺ | Fluorescent "Turn-on" | 1.24 x 10⁻⁷ M | - | rsc.org |
Organic Electronic Materials
The rigid, planar structure and electron-accepting nature of the quinazoline (B50416)/quinazolinone core make it a valuable building block for organic electronic materials. researchgate.neturfu.ru Its derivatives have been explored for use in both organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In the field of OLEDs, quinazoline derivatives have been utilized as host materials and emitters. researchgate.net By combining the electron-accepting quinazoline unit with electron-donating moieties (a donor-acceptor or D-A structure), researchers have developed new emitters with high efficiency. researchgate.netresearchgate.net These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to near 100% internal quantum efficiency. researchgate.neturfu.ru
For example, TADF emitters designed with a quinazoline acceptor have achieved excellent external quantum efficiencies (EQEs) exceeding 20% in OLED devices. researchgate.netepa.gov Quinazoline-based materials have also been employed as host materials for red phosphorescent dopants, leading to devices with high brightness and EQE values up to 22.9%. researchgate.net The ability to create deep-blue emitters using quinazoline acceptors further highlights their versatility in achieving full-color displays. researchgate.net
While research into this compound itself for OPVs is less documented, the broader class of quinoline (B57606) and quinazoline derivatives shows promise for photovoltaic applications. nih.govresearchgate.net In the typical bulk heterojunction architecture of an OPV, these compounds can potentially serve as either the electron donor or electron acceptor material in the active layer. researchgate.net Their good solubility, chemical stability, and tunable electronic properties make them attractive candidates for creating new, efficient light-harvesting materials. nih.gov The donor-acceptor nature of many quinazoline derivatives is a key feature for designing materials for the active layer of organic solar cells. researchgate.net
Polymer and Composite Material Development
The incorporation of the this compound structure into polymers can impart desirable properties to the resulting materials. The quinazolinone moiety can be integrated into the main chain of a polymer or attached as a pendant group. Such modifications can enhance the thermal stability, optical properties, and chemical resistance of the base polymer.
While specific studies on polymers derived directly from this compound are not prevalent, the general synthesis of quinazolinone-containing polymers is an active area of research. These polymers are being investigated for applications requiring high-performance materials with specific optical or electronic functions. Furthermore, quinazolinone derivatives can be used as additives or fillers in composite materials to modify their properties, for instance, to create fluorescent or UV-protective composites.
Incorporation into Polymer Backbones
The integration of robust heterocyclic moieties like quinazolinone into polymer chains can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. The aromatic nature and rigid structure of the quinazolinone ring are desirable features for creating high-performance polymers. While direct polymerization of this compound has not been extensively reported, its chemical structure offers several hypothetical pathways for its use as a monomer.
One potential approach involves the modification of the benzylidene ring or the quinazolinone nucleus with polymerizable functional groups. For instance, the introduction of vinyl, acrylate, or styrenic functionalities would render the molecule capable of participating in chain-growth polymerization reactions. Similarly, the incorporation of hydroxyl, carboxyl, or amine groups could enable its use in step-growth polymerization to form polyesters, polyamides, or polyimides.
Research on related heterocyclic compounds, such as quinoxalines, has demonstrated the feasibility of synthesizing both monomeric and polymeric derivatives for various applications. nih.gov This provides a basis for postulating that quinazolinone-based monomers could be similarly developed and polymerized to create novel materials. The resulting polymers would be expected to exhibit a high glass transition temperature and excellent thermal stability due to the inherent properties of the quinazolinone scaffold.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Type | Required Functional Groups | Potential Polymer Class | Expected Properties |
| Chain-Growth | Vinyl, Acrylate, Styrene | Polyvinyls, Polyacrylates | High thermal stability, rigidity |
| Step-Growth | Hydroxyl, Carboxyl, Amine | Polyesters, Polyamides | Enhanced mechanical strength, chemical resistance |
While experimental data on polymers derived from this compound is not currently available in public literature, the synthesis of various quinazolinone derivatives is well-established. nih.govtoho-u.ac.jpopenmedicinalchemistryjournal.comacs.orgorganic-chemistry.orgnih.govorganic-chemistry.org This foundational knowledge in synthetic chemistry could be leveraged to produce polymerizable monomers based on this scaffold.
Cross-linking Agents
Cross-linking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and solvent resistance of polymeric materials by forming a three-dimensional network structure. The unique chemical structure of this compound suggests its potential utility as a cross-linking agent.
A key feature that could be exploited for cross-linking is the Schiff base (-N=CH-) linkage. This imine bond can be susceptible to certain chemical reactions or can be designed to participate in cycloaddition reactions. Furthermore, the quinazolinone ring itself, or the benzylidene portion, could be functionalized with reactive groups capable of forming cross-links between polymer chains.
One intriguing possibility is the use of photocross-linking. Research on other heterocyclic compounds, such as coumarins, has shown that they can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cross-linked networks and hydrogels. nih.gov It is conceivable that the quinazolinone ring system, with its conjugated double bonds, could be engineered to undergo similar photochemical transformations.
Additionally, the synthesis of polymers containing quinazolinone moieties could be followed by a separate cross-linking step. For example, if the quinazolinone monomer contains a reactive side group, this group could be activated post-polymerization to form covalent bonds with adjacent polymer chains. A review on the microwave-assisted synthesis of quinazolinones also mentions the cross-linking of polymeric materials, indicating a potential connection between this class of compounds and polymer modification. nih.gov
Table 2: Potential Cross-linking Mechanisms Involving this compound Derivatives
| Cross-linking Mechanism | Activating Stimulus | Potential Application | Resulting Material Properties |
| Photochemical [2+2] Cycloaddition | UV Light | Hydrogels, Photoresists | Tunable swelling, light-sensitivity |
| Chemical Reaction of Schiff Base | Chemical Reagents | Thermosets, Elastomers | Increased modulus, improved solvent resistance |
| Activation of Functional Groups | Heat, Catalyst | High-performance composites | Enhanced thermal and mechanical stability |
The development of quinazolinone-based cross-linking agents would offer a novel route to advanced materials with tailored properties. Further research into the reactivity of the this compound scaffold is necessary to validate these potential applications.
Catalytic Applications of 3 Benzylideneamino Quinazolin 4 3h One
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated ligands that can coordinate with a metal center to modulate its reactivity and selectivity. youtube.com Schiff bases are a particularly important class of ligands due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned. researchgate.netchemijournal.com The activity of Schiff base ligands is often enhanced upon complexation with metal ions. researchgate.netnih.gov
Ligand Design for Metal Complexes
The 3-(Benzylideneamino)quinazolin-4(3H)-one molecule possesses multiple coordination sites, primarily the nitrogen atom of the imine group and the carbonyl oxygen of the quinazolinone ring, making it a candidate for a bidentate ligand. The formation of stable complexes with various transition metals is a prerequisite for its application in homogeneous catalysis. researchgate.net Research on related quinazolinone Schiff bases has demonstrated their ability to form stable complexes with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). rsc.org These complexes have shown significant thermal stability, a crucial factor for catalytic applications. researchgate.net
The coordination of quinazolinone Schiff base derivatives with copper has been shown to create penta-coordinated metal centers, resulting in a tetragonal-pyramidal geometry. This defined geometry around the metal ion is fundamental to achieving high selectivity in catalytic reactions. The electronic properties of the ligand, which can be modified by introducing different substituents on the benzylidene ring, can influence the Lewis acidity of the metal center, thereby tuning the catalytic activity.
While extensive studies on the catalytic activity of metal complexes derived specifically from this compound are limited, the broader class of quinazolinone Schiff base-metal complexes has been recognized for its catalytic potential in various organic transformations, including oxidations, hydrogenations, and polymerizations. chemijournal.com
Asymmetric Catalysis
Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. The development of this field heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the products. Chiral quinazolinone derivatives have emerged as promising candidates for such applications.
The catalytic asymmetric synthesis of axially chiral quinazolinones has become a significant area of research, highlighting the potential of the quinazolinone scaffold in creating chiral environments. mdpi.com For instance, chiral quinazolinol ligands have been successfully employed in the asymmetric phenylation of aryl aldehydes and the asymmetric epoxidation of chalcones, achieving high enantioselectivities (up to 95%) and yields. researchgate.net
A study on the asymmetric nitroaldol (Henry) reaction utilized copper complexes of chiral Schiff bases derived from 3-amino-2-aryl-quinazolin-4(3H)-one. The results indicated that the structure of the ligand plays a crucial role in the enantioselectivity of the reaction.
| Ligand/Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (S)-4f (a chiral quinazolinol ligand) | Asymmetric epoxidation of enones | Not specified | 95 | researchgate.net |
| [CuSBADBH-4]2 (a copper complex of a chiral quinazolinone Schiff base) | Asymmetric nitroaldol (Henry) reaction | Not specified | 85 | researchgate.net |
| Chiral Quinuclidine Catalyst | N-allyl alkylation of 3-aminoquinazolinones | High | Outstanding | mdpi.com |
| Chiral Phosphoric Acid Catalyst C8 | Synthesis of 3-aryl-4(3H)-quinazolinones | 95 | 96 | mdpi.com |
These findings underscore the potential of chiral derivatives of this compound as ligands in a variety of asymmetric transformations. By introducing chirality into the ligand structure, either at the quinazolinone core or on the benzylidene moiety, it is conceivable to develop novel catalysts for enantioselective reactions.
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. rsc.org The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.
Immobilization on Solid Supports
While there is no specific research detailing the immobilization of this compound, the general principles of catalyst immobilization can be applied. Common solid supports include silica (B1680970), alumina, zeolites, and magnetic nanoparticles. For instance, an acetic acid-functionalized magnetic silica-based catalyst has been developed for the synthesis of quinazolinone derivatives. nih.gov This approach allows for easy separation of the catalyst from the reaction mixture using an external magnet.
A potential strategy for the heterogenization of a this compound metal complex would involve modifying the ligand with a functional group suitable for covalent attachment to a solid support. For example, introducing a siloxy ether group would allow for grafting onto a silica surface. Alternatively, the complex could be encapsulated within the pores of a mesoporous material like SBA-15.
Reusability and Stability Studies
A key advantage of heterogeneous catalysts is their potential for reuse over multiple reaction cycles. The stability of the catalyst under the reaction conditions is paramount for its longevity and economic viability. Studies on various heterogeneous catalysts used in the synthesis of quinazolinones have demonstrated their reusability. For example, a platinum-on-zeolite catalyst (Pt/HBEA) used for the dehydrogenative synthesis of quinazolinones showed high turnover numbers. rsc.org Similarly, CuO-based nanocatalysts have been shown to be highly efficient and recyclable for the reduction of nitrophenols, maintaining their activity for over 10 cycles. rsc.org
For a catalyst based on this compound, reusability studies would involve recovering the catalyst after each reaction cycle, typically by filtration or magnetic separation, and then introducing it into a fresh batch of reactants. The activity and selectivity would be monitored over several cycles to assess its stability and performance. The thermal and chemical stability of the metal-ligand bond and the integrity of the solid support are critical factors that would need to be evaluated.
| Catalyst | Reaction | Number of Cycles | Outcome | Reference |
|---|---|---|---|---|
| Pt/HBEA | Dehydrogenative synthesis of quinazolinones | Not specified | High turnover number (TON > 25 times higher than homogeneous catalysts) | rsc.org |
| Acetic acid-functionalized magnetic silica | Synthesis of quinazolinone derivatives | Not specified | Described as a reusable catalyst | nih.gov |
| CuO–Ag composite | Reduction of 4-nitrophenol | >10 | No significant loss of activity | rsc.org |
Organocatalysis and Biocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. Biocatalysis, on the other hand, employs enzymes or whole microorganisms to perform chemical transformations with high selectivity.
The field of organocatalysis has seen significant growth, with a focus on developing catalysts that can mimic the function of enzymes. While there is a lack of direct evidence for this compound acting as an organocatalyst, its structural motifs suggest potential avenues for exploration. The imine functionality could, in principle, participate in catalytic cycles, for example, by forming iminium ions.
In the realm of biocatalysis, enzymes are used to perform highly specific transformations. While the direct use of this compound in biocatalysis has not been reported, research has explored the use of enzymes for the synthesis and modification of related compounds. For example, biomimetic asymmetric reduction of quinazolinones has been achieved using chiral and regenerable NAD(P)H models, demonstrating a bio-inspired approach to creating chiral dihydroquinazolinones with high enantiomeric excess. dicp.ac.cn Furthermore, enzyme-catalyzed reactions in emulsion systems have been developed for the production of complex molecules, a technique that could potentially be applied to the synthesis or modification of quinazolinone derivatives. youtube.com
Design of Organocatalysts
The design of small organic molecules that can accelerate chemical reactions, known as organocatalysis, is a rapidly expanding field in chemistry. The this compound structure possesses inherent features that make it a promising, albeit not yet extensively explored, candidate for an organocatalyst.
The core catalytic potential lies in the benzylideneamino moiety, specifically the imine group. In organocatalysis, secondary amines are well-known to react with carbonyl compounds to form transient enamine or iminium ion intermediates. While the Schiff base of this compound is formed from a primary amine equivalent (3-aminoquinazolinone), the imine nitrogen possesses lone pair electrons and can be protonated. This allows it to act as a Lewis base or, upon protonation, a Brønsted acid, activating substrates.
The design principles for organocatalysts based on this scaffold would involve:
Iminium Ion Activation: In reactions involving α,β-unsaturated aldehydes or ketones, the catalyst could reversibly form a more reactive iminium ion, lowering the LUMO (Lowest Unoccupied Molecular Orbital) and making the substrate more susceptible to nucleophilic attack.
Chiral Variants: By introducing chirality, either in the benzylidene part or on the quinazolinone ring, it is possible to design asymmetric organocatalysts. For instance, peptide-catalyzed atroposelective bromination has been successfully applied to 3-arylquinazolin-4(3H)-ones, demonstrating that the quinazolinone core can be part of a stereocontrolled transformation researchgate.net.
Scaffold Rigidity and Tunability: The quinazolinone framework provides a rigid and predictable three-dimensional structure. Substituents can be introduced at various positions on both the quinazolinone and the benzylidene rings to fine-tune the catalyst's steric hindrance and electronic properties, thereby influencing its activity and selectivity.
While the direct use of this compound as a general organocatalyst in synthetic reactions is not yet widely documented in scientific literature, its structural components are hallmarks of established organocatalyst classes. Furthermore, related quinazolinone Schiff bases have been successfully employed as ligands that coordinate with metal ions (e.g., copper), and these complexes exhibit catalytic activity, for instance in the oxidation of catechol to mimic catecholase activity. mdpi.commdpi.com This demonstrates the scaffold's capability to participate in catalytic cycles, even if the primary examples involve metal cofactors rather than purely organocatalytic modes.
Enzyme Mimicry
The most significant catalytic application of this compound and its derivatives lies in the realm of enzyme mimicry, specifically through the inhibition of various enzymes. These compounds act as mimics of natural substrates, transition states, or allosteric modulators, binding to enzyme active sites and modulating their biological activity. This inhibitory action is a form of catalysis in reverse—slowing down or stopping a biological reaction. The rigid structure of the quinazolinone core combined with the variable substitution on the benzylidene ring allows for the precise design of potent and selective enzyme inhibitors.
Research has shown that derivatives of this compound can target several major classes of enzymes.
Inhibition of Hydrolase Enzymes
A study focusing on derivatives of 3-(benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one revealed significant inhibitory potential against key hydrolase enzymes involved in inflammation. nih.gov Specifically, the compounds were evaluated for their ability to inhibit phospholipase A2 (PLA2) and proteases. The results indicated that these Schiff bases could effectively block the activity of these enzymes, which are crucial mediators of the inflammatory cascade. The anti-inflammatory effects observed in cellular models were attributed to this enzyme inhibition. nih.gov
| Compound Derivative | Target Enzyme Class | Observed Effect | Potential Therapeutic Application |
|---|---|---|---|
| 2-(4-nitrophenyl) substituted | Phospholipase A2 (hGIIA) | Excellent inhibitory activity | Anti-inflammatory (Ulcerative Colitis) |
| 2-(4-nitrophenyl) substituted | Protease | Potent protease inhibitory profile | Anti-inflammatory (Ulcerative Colitis) |
Inhibition of Kinase Enzymes
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the transfer of phosphate (B84403) groups. Dysregulation of kinase activity is a hallmark of cancer. Quinazolinone-based molecules have been designed as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. nih.gov Hybrids incorporating the quinazolin-4-one moiety have demonstrated potent, dual inhibitory action against both EGFR and BRAFV600E, leading to significant antiproliferative activity in cancer cell lines. nih.gov The design strategy involves combining the quinazolinone pharmacophore with other heterocyclic systems to create molecules that can effectively compete with ATP at the kinase active site. nih.gov
| Compound Class | Target Enzymes | Biological Activity | Mechanism of Action |
|---|---|---|---|
| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR, BRAFV600E | Potent antiproliferative activity (GI50 = 1.20–1.80 µM) | Dual inhibition of enzyme activity |
Inhibition of Metabolic Enzymes
The this compound scaffold has also been exploited to create inhibitors of various metabolic enzymes. Acylhydrazone derivatives of quinazolines, which share structural similarities, have shown activity against enzymes crucial for microbial survival. nih.gov Furthermore, Schiff base derivatives have been synthesized and shown to induce apoptosis in cancer cells by disrupting mitochondrial function, which is intrinsically linked to metabolic enzyme activity. nih.gov These findings underscore the versatility of the quinazolinone Schiff base structure in designing molecules that can interfere with essential enzymatic pathways in both pathogens and cancer cells.
Coordination Chemistry and Metal Complex Formation of 3 Benzylideneamino Quinazolin 4 3h One
The Schiff base, 3-(benzylideneamino)quinazolin-4(3H)-one, derived from the condensation of 3-aminoquinazolin-4(3H)-one and benzaldehyde (B42025), has emerged as a significant ligand in coordination chemistry. Its structural framework, featuring multiple donor atoms, allows for versatile coordination behavior with a range of metal ions, leading to the formation of stable metal complexes with diverse geometries and properties.
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Interactions
Hydrogen bonds are a primary directional force in the molecular organization of quinazolinone Schiff bases. The core structure contains a lactam group with an N-H donor and a C=O acceptor, while the imine linkage introduces another nitrogen acceptor. Substituents on the benzylidene ring, such as hydroxyl groups, can introduce additional, strong hydrogen bond donors.
In the crystal structures of related derivatives, various hydrogen bonding patterns have been observed. For instance, in a 3-amino-2-ethylquinazolin-4(3H)-one, intermolecular N—H⋯O hydrogen bonds link molecules to form a distinctive 'step' structure. researchgate.net For derivatives with hydroxyl groups on the benzylidene moiety, strong intermolecular O-H∙∙∙N hydrogen bonds are the dominant organizing force. sciforum.net Computational docking studies also highlight the importance of the quinazolinone core in forming conventional hydrogen bonds with amino acid residues in enzyme active sites, such as Asp86, Met801, and Arg841. nih.gov
The directional and specific nature of hydrogen bonds makes them powerful tools for guiding the self-assembly of molecules into predictable, ordered supramolecular structures. For quinazolinone Schiff bases, these interactions, often working in concert with π-π stacking, dictate the formation of higher-order assemblies. rsc.orgelsevierpure.com
In derivatives featuring hydroxyl substituents, strong O-H∙∙∙N or O-H∙∙∙O bonds can lead to the formation of one-dimensional infinite chains. sciforum.net In the absence of such strong donors, weaker N-H∙∙∙O or even C-H∙∙∙O interactions take precedence, still capable of directing assembly into well-defined patterns. researchgate.net The self-assembly can be cooperative, where the formation of one interaction promotes the formation of subsequent ones, leading to highly stable and organized architectures. rsc.org
Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular forces. For 3-(benzylideneamino)quinazolin-4(3H)-one and its analogues, this involves manipulating hydrogen bonding and π-stacking to produce desired crystal packing. sciforum.net
Studies on related quinazolinone Schiff bases reveal detailed insights into their crystal packing. In one case, a 2-methyl substituted analogue of the title compound was found to form crystal structures where molecules are connected via N-H∙∙∙O hydrogen bonds. sciforum.net Another study on 3-amino-2-ethylquinazolin-4(3H)-one showed that N—H⋯O hydrogen bonds between molecules create a specific ring motif, designated as an R2²(10) ring, which organizes the molecules into a step-like architecture. researchgate.net The type of substituent on the benzylidene ring significantly influences which hydrogen bonding pattern predominates. Compounds with hydroxyl groups favor strong O-H∙∙∙N bonds, whereas unsubstituted or halogen-substituted analogues rely on N-H∙∙∙O interactions and π-π stacking to define their crystal lattice. sciforum.net
Table 1: Hydrogen Bonding Patterns in Quinazolinone Derivatives
| Compound Family | Dominant Hydrogen Bond Type | Resulting Supramolecular Motif | Reference |
|---|---|---|---|
| Hydroxy-substituted quinazolinone Schiff bases | O-H∙∙∙N | Infinite chains | sciforum.net |
| Unsubstituted/Cl-substituted quinazolinone Schiff bases | N-H∙∙∙O | Chains and sheets | sciforum.net |
| 3-Amino-2-ethylquinazolin-4(3H)-one | N-H∙∙∙O | R2²(10) ring, 'step' structure | researchgate.net |
π-π Stacking and Aromatic Interactions
The multiple aromatic rings in this compound—the fused benzene (B151609) ring of the quinazolinone core and the benzylidene ring—make it highly susceptible to π-π stacking and other aromatic interactions. These non-covalent forces are crucial for stabilizing crystal structures and for interactions with biological macromolecules.
These interactions can include π-π stacking, where the faces of the aromatic rings align, as well as pi-alkyl interactions, where an alkyl group interacts with the face of a π-system. nih.gov In crystal structures of related compounds, π–π interactions are observed to work alongside hydrogen bonds to create a stable, three-dimensional network. researchgate.netsciforum.net
Detailed crystallographic analyses of related compounds have revealed specific stacking geometries. In the crystal of 3-amino-2-ethylquinazolin-4(3H)-one, molecules are arranged in a head-to-tail orientation, displaying π–π interactions between the quinazolinone ring systems of adjacent, inversion-related molecules. researchgate.net This stacking results in a measured centroid-to-centroid distance of 3.6664 (8) Å. researchgate.net
In other quinazolinone Schiff bases, the stacking can involve both the quinazolinone ring and the appended aromatic ring from the aldehyde. sciforum.net The specific geometry and inter-ring distances are sensitive to the substituents present on the aromatic systems, which can modulate the electronic character and steric profile of the rings.
Table 2: Observed π-π Stacking Parameters in a Quinazolinone Analogue
| Compound | Stacking Type | Centroid-to-Centroid Distance (Å) | Reference |
|---|---|---|---|
| 3-Amino-2-ethylquinazolin-4(3H)-one | Head-to-tail π–π stacking | 3.6664 (8) | researchgate.net |
The combination of hydrogen bonding and aromatic interactions is fundamental to the molecular recognition capabilities of this compound. Molecular docking simulations, which predict how a molecule binds to a receptor, consistently show these interactions playing a key role.
Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule, which contains a binding cavity, and a smaller 'guest' molecule. While specific studies detailing this compound as a host or guest are not prevalent, the structural characteristics of quinazolinones suggest potential in this area.
The planar, aromatic surfaces and the potential for self-assembly into larger, cavity-containing structures indicate that derivatives of this compound could act as hosts for small molecules or ions. Conversely, the molecule itself could act as a guest, binding within the cavities of larger host macrocycles like cyclodextrins or calixarenes. Such interactions are often driven by a combination of hydrophobic effects and specific non-covalent interactions, including hydrogen bonding and π-π stacking. The structural framework of quinazolinone Schiff bases makes them interesting candidates for future exploration in the field of supramolecular host-guest chemistry.
Design of Supramolecular Architectures
The design of supramolecular architectures involves the programmed self-assembly of molecular components into well-defined, ordered structures. The predictable nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to this "bottom-up" approach in materials science and crystal engineering.
Co-crystals are crystalline solids that consist of two or more different molecules in the same crystal lattice in a stoichiometric ratio, held together by non-covalent interactions. The formation of co-crystals can significantly alter the physical properties of an active pharmaceutical ingredient, such as its solubility, stability, and bioavailability. The rich hydrogen bonding and π-stacking capabilities of quinazolinones make them excellent candidates for co-crystal engineering.
Studies on the crystal structures of closely related 3-amino-2-alkyl-quinazolin-4(3H)-ones provide insight into the types of supramolecular synthons that can be expected. For instance, the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one reveals that inversion-related molecules are stacked and form N—H⋯O hydrogen bonds, creating a 'step' structure through an R²₂(10) ring motif. nih.govresearchgate.net Additionally, π–π interactions are observed with a centroid-to-centroid distance of 3.6664 (8) Å. nih.gov Similarly, the crystal structure of 3-amino-2-propyl-quinazolin-4(3H)-one shows intermolecular N—H⋯N and N—H⋯O hydrogen bonds, which generate a three-dimensional network. frontiersin.org
These findings strongly suggest that this compound would readily form co-crystals with suitable co-formers that possess complementary hydrogen bonding sites.
Table 2: Crystallographic Data and Key Intermolecular Interactions in Related Quinazolinone Derivatives
| Compound | Crystal System | Key Non-Covalent Interactions | Supramolecular Motif | Reference |
| 3-Amino-2-ethylquinazolin-4(3H)-one | Triclinic | N—H⋯O hydrogen bonds, π–π stacking | R²₂(10) ring, 'step' structure | nih.govresearchgate.net |
| 3-Amino-2-propyl-quinazolin-4(3H)-one | Monoclinic | N—H⋯N and N—H⋯O hydrogen bonds, π–π overlap | 3D network | frontiersin.org |
| 3-{(E)-[(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one | Monoclinic | N–H∙∙∙O hydrogen bonds | Infinite chains | rsc.orgrsc.org |
| 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one | Monoclinic | O–H∙∙∙N hydrogen bonds | Infinite chains | rsc.orgrsc.org |
Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that immobilizes a large volume of solvent. mdpi.comrsc.org The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com
A comprehensive search of scientific literature reveals a lack of specific studies on the ability of this compound to act as an LMWG to form supramolecular gels. While the molecule possesses the necessary structural features for self-assembly, such as hydrogen bonding sites and aromatic rings, its gelation properties have not been reported. A patent for stabilizing quinazolinone derivatives mentions the use of gelling agents like Carbopol and guar (B607891) gum to form gel compositions, but in this case, the quinazolinone is a component within a pre-existing gel matrix rather than the gelator itself. google.com The exploration of the gelation potential of this compound and its derivatives could open up new avenues for the development of soft materials for various applications.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions
Research into 3-(benzylideneamino)quinazolin-4(3H)-one has made significant strides, primarily centered on its synthesis and biological evaluation. The core academic contributions lie in the establishment of this molecular framework as a "privileged structure" in medicinal chemistry. nih.gov Numerous studies have successfully synthesized a variety of derivatives and screened them for pharmacological activity.
Key findings from these academic pursuits include:
Anticonvulsant Activity: Several synthesized derivatives of 2,3-disubstituted-4(3H) quinazolinone have been evaluated for their anticonvulsant properties, with some compounds showing significant potential against electroshock-induced seizures. researchgate.netmdpi.com
Anti-inflammatory Effects: Certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives have demonstrated remarkable anti-inflammatory activity, in some cases exceeding that of standard drugs like dexamethasone (B1670325) in preclinical models. nih.gov This activity is often linked to the inhibition of enzymes such as phospholipase A2 and proteases. nih.gov
Antimicrobial Properties: The quinazolinone nucleus is a well-established pharmacophore for antimicrobial agents. nih.gov Derivatives of this compound have been shown to possess antibacterial and antifungal activities, with their efficacy often influenced by the nature of substituents on the benzylidene ring. nih.govnih.gov
Anticancer Potential: A significant body of research has been dedicated to the anticancer properties of quinazolinone derivatives. nih.gov These compounds have been investigated for their ability to inhibit crucial cellular targets like tubulin polymerization and various protein kinases, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.govnih.govnih.gov
These contributions have solidified the importance of the this compound scaffold as a valuable template for the design and development of new therapeutic agents.
| Area of Contribution | Key Findings | Representative Research Focus |
| Synthesis | Development of efficient, one-pot, and environmentally benign synthetic routes. toho-u.ac.jpresearchgate.netmdpi.com | Multi-component reactions, use of green catalysts, microwave-assisted synthesis. frontiersin.orgnih.gov |
| Anticonvulsant Activity | Identification of derivatives with potent activity in preclinical seizure models. researchgate.netmdpi.com | Synthesis of 2-Phenyl-3-(3-(substituted-benzylideneamino)-quinazolin-4(3H)-one derivatives. researchgate.net |
| Anti-inflammatory Activity | Discovery of compounds with significant protection in induced colitis models. nih.gov | Inhibition of phospholipase A2 and protease enzymes. nih.gov |
| Anticancer Research | Demonstration of cytotoxicity against various cancer cell lines and inhibition of key enzymes. nih.govnih.govnih.gov | Targeting tubulin polymerization and protein kinases like EGFR. nih.govnih.gov |
| Antimicrobial Studies | Broad-spectrum activity against bacterial and fungal strains. nih.govmdpi.comnih.gov | Structure-activity relationship studies to enhance potency against resistant strains. nih.gov |
Unexplored Research Avenues and Challenges
Despite the extensive research, several avenues remain underexplored, and certain challenges persist in the study of this compound.
Unexplored Research Avenues:
Mechanism of Action: While many studies report biological activity, the detailed molecular mechanisms of action are often not fully elucidated. nih.gov Future research should focus on identifying specific cellular targets and signaling pathways to better understand how these compounds exert their effects.
Expanded Biological Screening: The research has predominantly focused on anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net The potential of these compounds in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or as antiviral agents, remains largely unexplored.
Structure-Activity Relationship (SAR): Although some SAR studies exist, a comprehensive and systematic exploration of how different substituents on both the quinazolinone and benzylidene moieties affect activity, selectivity, and pharmacokinetic properties is needed. nih.gov
Non-medical Applications: The potential application of these heterocyclic compounds in materials science (e.g., as dyes, polymers, or electronic materials) or agrochemistry (e.g., as pesticides or herbicides) has not been significantly investigated.
Key Challenges:
Solubility and Bioavailability: Like many heterocyclic compounds, derivatives of this compound can suffer from poor aqueous solubility, which poses a major challenge for biological testing and formulation into effective drug products. semanticscholar.org
Toxicity and Selectivity: A critical challenge is to design derivatives that exhibit high potency against their intended biological target while having minimal toxicity towards healthy cells and tissues. nih.govnih.gov
Drug Resistance: The emergence of resistance to existing anticancer and antimicrobial drugs is a significant global health issue. nih.govsemanticscholar.org A key challenge is to develop quinazolinone derivatives that can overcome these resistance mechanisms.
Sustainable Synthesis: While progress has been made, there is an ongoing need to develop more sustainable and scalable synthetic methods that minimize the use of hazardous reagents and solvents. toho-u.ac.jpresearchgate.netmdpi.com
Potential for Interdisciplinary Collaborations and Applications
The multifaceted nature of research on this compound provides fertile ground for interdisciplinary collaborations that can accelerate discovery and broaden its applications.
Medicinal Chemistry and Pharmacology: This is the most established collaboration, involving the design and synthesis of new analogues by chemists and their subsequent evaluation for biological activity and mechanism of action by pharmacologists. mdpi.com
Computational Chemistry and Structural Biology: Collaboration with computational chemists is crucial for performing molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations. nih.govresearchgate.net These in silico methods can predict the binding modes of the compounds to their protein targets, rationalize observed activities, and guide the design of more potent and selective molecules. rsc.org
Materials Science and Engineering: The aromatic, heterocyclic structure of the compound suggests potential for novel applications. Collaborations with materials scientists could explore its use as a building block for functional polymers, organic light-emitting diodes (OLEDs), or chemical sensors.
Formulation Science: To overcome challenges of poor solubility and bioavailability, collaborations with pharmaceutical scientists are essential. semanticscholar.org This could lead to the development of advanced drug delivery systems, such as nanoparticles or liposomes, to improve the therapeutic potential of promising compounds.
| Collaborating Field | Potential Application/Goal | Example Research Direction |
| Pharmacology | Drug Discovery and Development | Investigating in vivo efficacy and safety profiles of lead compounds. nih.gov |
| Computational Biology | Target Identification and Lead Optimization | Using molecular docking to predict binding affinities for enzymes like PARP-1 or tyrosine kinases. nih.govrsc.org |
| Materials Science | Development of Functional Materials | Exploring the photophysical properties for potential use in electronic devices. |
| Agrochemistry | Creation of Novel Crop Protection Agents | Screening for fungicidal or insecticidal activity. |
| Formulation Science | Enhancing Drug Delivery | Developing nanoformulations to improve the solubility and targeting of anticancer derivatives. semanticscholar.org |
Methodological Advancements and Future Research Directions
Future progress in the field will be heavily influenced by methodological advancements and a strategic focus on key research directions.
Methodological Advancements:
Green Chemistry: The push for environmentally friendly synthesis will continue, with an emphasis on using water as a solvent, employing biodegradable catalysts, and developing one-pot, multi-component reactions that increase atom economy and reduce waste. toho-u.ac.jpfrontiersin.org
Catalyst Innovation: Research into novel catalytic systems, such as metal-organic frameworks (MOFs), nanoparticles, and advanced organocatalysts, will likely yield more efficient and selective synthetic routes. frontiersin.orgnih.gov
High-Throughput Screening: The use of automated high-throughput screening technologies will enable the rapid evaluation of large libraries of this compound derivatives against a wide array of biological targets.
AI and Machine Learning: The application of artificial intelligence and machine learning algorithms can revolutionize the drug discovery process by predicting the biological activities of virtual compounds, optimizing synthetic pathways, and identifying novel drug targets. researchgate.net
Future Research Directions:
Target-Specific Design: Moving beyond broad-spectrum screening to the rational design of derivatives that are highly specific for a single biological target. This approach is expected to yield compounds with higher efficacy and improved safety profiles. nih.gov
Multi-target Ligands: Conversely, a promising strategy involves designing single molecules that can modulate multiple targets involved in a complex disease, such as cancer or Alzheimer's disease.
Chemical Biology Probes: Developing derivatives of this compound as chemical probes to study complex biological processes, helping to validate new drug targets and unravel disease mechanisms.
Biodegradable Materials: Investigating the incorporation of the quinazolinone scaffold into biodegradable polymers for applications in medicine (e.g., drug-eluting stents) or environmentally friendly plastics.
Q & A
Q. What are the established synthetic routes for 3-(benzylideneamino)quinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via Schiff base formation by refluxing 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes in ethanol under acidic conditions (pH 4–4.5 using glacial acetic acid). Reaction time (~60 minutes) and stoichiometric ratios are critical for maximizing yield (typically 71–84%) and purity (>97%) . Alternative methods include copper-catalyzed reactions with trifluoroacetic acid as a CF3 source, though these may require metal catalysts or generate intermediates, complicating scalability .
Q. How can researchers characterize this compound derivatives, and what spectral markers are diagnostic?
Key characterization techniques include:
- IR spectroscopy : C=O (1671–1778 cm⁻¹) and C=N (1598 cm⁻¹) stretches confirm the quinazolinone core and Schiff base linkage .
- NMR : Distinct signals include aromatic protons (δ 7.26–7.62 ppm), NH groups (δ 2.00–4.00 ppm), and aliphatic CH2 (δ 1.37 ppm). 13C NMR shows quinazolinone carbonyls at δ 161–164 ppm .
- HPLC : Used to verify purity (e.g., Rt = 3.98–7.52 min with >97% purity) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Antiviral, antimicrobial, and anticonvulsant activities are commonly evaluated:
- Antiviral : Cytotoxicity assays (e.g., MTT) with IC50 values against target viruses, noting enhanced activity with 2-hydroxy substituents .
- Anticonvulsant : Maximal electroshock (MES) tests in rodents, where derivatives reduce tonic-clonic seizure duration by 40–60% compared to controls .
- Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains, with MIC values reported .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for multi-target therapies?
SAR analysis reveals:
- Substituent effects : Electron-withdrawing groups (e.g., -NO2, -CF3) enhance anticancer and antimicrobial activity, while methoxy groups improve CNS penetration for anticonvulsant applications .
- Heterocyclic hybrids : Fusion with thiazole or indazole moieties broadens activity (e.g., antiproliferative effects with IC50 <10 μM in leukemia cells) .
- Multi-target design : Derivatives with trifluoromethyl or morpholinomethyl groups show dual inhibition of phosphodiesterases and A2A receptors, relevant for neurodegenerative diseases .
Q. What experimental strategies resolve contradictions in reported synthetic methodologies, such as low yields or metal contamination?
- Green chemistry : Replace metal catalysts (e.g., Cu) with organocatalytic systems (e.g., DMPA) to avoid contamination .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes for Schiff base formation) while improving yield by 15–20% .
- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate high-purity products (>98%) .
Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological potential of novel derivatives?
- QSAR models : Correlate descriptors like logP, polar surface area, and H-bond acceptors/donors with activity. For example, antiviral QSAR models highlight the importance of hydrophobic substituents at position 2 .
- Docking studies : Identify binding interactions with targets like tubulin (anticancer) or GABA receptors (anticonvulsant). Docking scores <−8.0 kcal/mol suggest high affinity .
Q. What are the challenges in designing in vivo studies for this compound, particularly regarding bioavailability and toxicity?
- Bioavailability : Low solubility (<0.1 mg/mL in water) necessitates formulation as nanoparticles or cyclodextrin complexes .
- Toxicity : Acute toxicity (LD50) studies in mice show doses >500 mg/kg induce hepatotoxicity, requiring structural modifications (e.g., PEGylation) to improve safety .
Methodological Notes
- Synthetic protocols : Always monitor reaction progress via TLC (silica gel GF254, UV detection) .
- Biological assays : Include positive controls (e.g., cisplatin for anticancer assays, phenytoin for anticonvulsant tests) to validate results .
- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle overlapping biological activities in multi-target studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
